Product packaging for Gaboroquinone A(Cat. No.:)

Gaboroquinone A

Cat. No.: B1248978
M. Wt: 450.4 g/mol
InChI Key: KUDYATBIEOTCGT-UHFFFAOYSA-N
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Description

Botanical Sources and Ethnobotanical Context

Gaboroquinone A is a specialized metabolite found within certain members of the plant genus Bulbine.

The primary natural source from which this compound was first identified is Bulbine frutescens (Jacq.) Willd., a succulent perennial plant native to Southern Africa. ub.bwresearchgate.netnih.gov This plant has a long history of use in traditional South African medicine. tandfonline.com Indigenous communities have traditionally used the leaf sap and other parts of the plant to treat a variety of ailments, including wounds, burns, rashes, skin infections, and insect bites. ub.bwtandfonline.comnih.gov The jelly-like substance from the leaves is particularly valued for its healing properties. ub.bw The roots of B. frutescens are the specific plant part from which this compound was originally isolated. researchgate.netnih.govnih.gov

While the initial discovery and isolation of this compound were from the roots of Bulbine frutescens, subsequent research has also identified its presence in the leaves of the same species. researchgate.net The genus Bulbine comprises many species, several of which are used medicinally, but this compound has been specifically reported from B. frutescens. nih.govsci-hub.st The presence of related phenylanthraquinones, such as Knipholone (B1197796), has been documented in other species like Bulbine abyssinica and Bulbine capitata, highlighting a characteristic chemical profile for this genus. nih.gov

Extraction and Purification Techniques for this compound

The isolation of pure this compound from its natural source is a multi-step process involving extraction followed by sophisticated purification methods.

Chromatography is a fundamental technique for separating individual compounds from a complex mixture. researchgate.net For the isolation of this compound, a typical strategy involves a series of chromatographic steps. nih.gov

Initially, a crude extract is obtained from the powdered plant material (roots) using organic solvents. This extract contains a multitude of compounds. The purification process often begins with column chromatography , a technique where the extract is passed through a column packed with a solid adsorbent like silica (B1680970) gel. nih.goviipseries.org Solvents of increasing polarity are used to wash the compounds through the column, separating them based on their affinity for the solid phase and solubility in the mobile phase. nih.gov

Fractions collected from the column are then analyzed, often using Thin-Layer Chromatography (TLC) , to identify those containing the target compound. nih.gov Fractions rich in this compound are then subjected to further purification, typically using High-Performance Liquid Chromatography (HPLC) . mdpi.com HPLC offers higher resolution and is used in the final stages to isolate the compound to a high degree of purity. mdpi.com This systematic application of different chromatographic techniques is essential to obtain pure this compound for structural analysis and biological testing. sdsu.edu

Once a pure sample of this compound is obtained, its molecular structure is determined using a combination of spectroscopic methods. ub.bwresearchgate.net These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules like this compound. columbia.edu It provides information on the chemical environment of individual atoms (specifically hydrogen and carbon) and how they are connected. For a complex structure like this compound, a suite of advanced 2D NMR experiments is required. ub.bwresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct, one-bond connections between proton (¹H) and carbon (¹³C) atoms. princeton.edu It helps to assign which protons are attached to which carbons in the molecule's skeleton. columbia.edu

Rotating-frame Overhauser Effect Spectroscopy (ROESY): This experiment provides information about which atoms are close to each other in space, even if they are not directly connected by chemical bonds. researchgate.net For a molecule with complex stereochemistry like this compound, ROESY is vital for determining the three-dimensional arrangement of atoms and the relative orientation of different parts of the molecule. ub.bw

The combined data from these NMR experiments allowed for the complete and unambiguous determination of the constitution of this compound. ub.bwresearchgate.net

Table 1: Overview of NMR Techniques for this compound Structure Elucidation

NMR TechniquePurpose in this compound AnalysisType of Information Provided
HSQC To identify direct proton-carbon bonds.Direct ¹H-¹³C one-bond correlations.
HMBC To establish long-range connectivity between atoms.¹H-¹³C correlations over 2-3 bonds, revealing the molecular skeleton.
ROESY To determine the spatial proximity of atoms.Through-space correlations, defining the 3D structure and stereochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18O9 B1248978 Gaboroquinone A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H18O9

Molecular Weight

450.4 g/mol

IUPAC Name

1-(3-acetyl-4,6-dihydroxy-2-methoxyphenyl)-4,5-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione

InChI

InChI=1S/C24H18O9/c1-9(26)16-14(29)7-15(30)20(24(16)33-2)17-10(8-25)6-13(28)19-21(17)22(31)11-4-3-5-12(27)18(11)23(19)32/h3-7,25,27-30H,8H2,1-2H3

InChI Key

KUDYATBIEOTCGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1OC)C2=C3C(=C(C=C2CO)O)C(=O)C4=C(C3=O)C=CC=C4O)O)O

Synonyms

gaboroquinone A

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Gaboroquinone a

Extraction and Purification Techniques for Gaboroquinone A

Advanced Spectroscopic Methods for Structural Elucidation

Chiroptical Methods (e.g., Circular Dichroism)

The axial configuration of this compound, a key feature of its stereochemistry, was determined through chiroptical investigations, specifically using Circular Dichroism (CD) spectroscopy. tandfonline.comub.bw The CD spectrum provides information about the differential absorption of left and right circularly polarized light, which is directly related to the three-dimensional arrangement of the atoms in a chiral molecule. The specific Cotton effects observed in the CD spectrum of this compound were crucial in assigning its absolute configuration at the biaryl axis. plos.org

Mass Spectrometry Techniques

Mass spectrometry was a fundamental tool in determining the molecular weight and elemental composition of this compound. While the specific ionization method used for this compound itself is detailed in the primary literature, techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly employed for the analysis of similar natural products. For instance, in the same study that isolated this compound, the related compound 2 was analyzed by FAB-MS, which showed a protonated molecular ion peak [M+H]⁺ at an m/z of 583.1466, corresponding to the calculated mass for its elemental composition, C₂₉H₂₇O₁₃. acs.org This type of analysis provides an accurate mass measurement, which is essential for determining the molecular formula of a new compound.

Biosynthetic Pathways and Chemical Derivations of Gaboroquinone a

Proposed Biosynthetic Routes to Phenylanthraquinones

The biosynthesis of phenylanthraquinones like Gaboroquinone A is believed to follow a "mixed" pathway, integrating elements from both the polyketide and the shikimate pathways to construct its complex molecular architecture.

The core anthraquinone (B42736) structure of this compound is assembled via the polyketide pathway. researchgate.net This process begins with a starter unit, typically acetyl-CoA, which is sequentially extended by several malonyl-CoA units. bris.ac.ukslideshare.net For the anthraquinone moiety, it is proposed that the condensation of eight acetate-derived units (an octaketide chain) occurs. researchgate.net This linear poly-β-keto chain then undergoes a series of intramolecular cyclization and aromatization reactions to form the distinctive tricyclic aromatic system of the anthraquinone core. researchgate.net Studies on the related compound knipholone (B1197796) suggest that the chrysophanol (B1684469) portion (the anthraquinone part) is formed through a specific cyclization pattern known as the F folding mode. acs.org

The phenyl portion of this compound, specifically an acetylphloroglucinol moiety, is also derived from the polyketide pathway, but from a separate, shorter chain of four acetate (B1210297) units. acs.orgresearchgate.net The lack of randomization in labeling studies indicates that a symmetric intermediate, such as trihydroxyacetophenone, is avoided, suggesting that O-methylation is a key step that prevents symmetrization. researchgate.netacs.org

While the precise enzymatic cascade for this compound has not been fully elucidated, several types of enzymes are predicted to be involved based on established knowledge of polyketide biosynthesis. nju.edu.cnwikipedia.org

Polyketide Synthase (PKS): A Type II PKS complex is responsible for catalyzing the iterative condensation of malonyl-CoA to build the octaketide and tetraketide chains that form the anthraquinone and phenyl moieties, respectively. nju.edu.cn This complex includes key components like the ketosynthase (KS), chain length factor (CLF), and acyl carrier protein (ACP). bris.ac.uknju.edu.cn

Cyclases/Aromatases: After the polyketide chains are formed, specific cyclase and aromatase enzymes guide the intramolecular folding and subsequent dehydration reactions to create the stable aromatic ring systems. nju.edu.cn

Methyltransferases: S-adenosyl-L-methionine (SAM)-dependent methyltransferases are crucial for adding methyl groups to specific hydroxyl positions on the aromatic rings, a key step in preventing the formation of symmetric intermediates and defining the final structure. bris.ac.ukacs.org

Hydroxylases/Oxidoreductases: The hydroxylation of the side chain, a defining feature of this compound, is likely carried out by specific oxidoreductases, such as cytochrome P450 monooxygenases. ebi.ac.ukacs.org These enzymes are responsible for the final tailoring steps that produce the unique substitution pattern of the molecule.

Chemical Transformations and Structural Relationships

The structure of this compound was confirmed through extensive spectroscopic analysis and chemical transformations, which also highlight its relationship with other known phenylanthraquinones. acs.orgnih.gov

This compound is structurally similar to other well-known phenylanthraquinones, particularly knipholone and isoknipholone. researchgate.net These compounds share the same phenylanthraquinone backbone but differ in their substitution patterns and stereochemistry.

The structural elucidation of this compound was aided by chemical correlation. acs.org Specifically, the side-chain deoxygenation of this compound can yield known compounds like knipholone and isoknipholone, confirming its core structure and the nature of its side-chain modification. ebi.ac.uknih.govresearchgate.net This chemical link was essential for establishing its absolute configuration. acs.org

Table 1: Structural Relationship between this compound and Related Compounds

CompoundKey Structural Difference from this compoundRelationship
KnipholoneLacks the hydroxyl group on the acetyl side chain.Deoxygenation product of this compound. acs.orgresearchgate.net
IsoknipholoneA regioisomer of Knipholone.Deoxygenation product of this compound. acs.orgresearchgate.net
Gaboroquinone BStereoisomer of this compound.Naturally co-occurring analogue. acs.orgnih.gov

This compound belongs to a larger family of phenylanthraquinones produced by plants in the Asphodelaceae family, such as Bulbine frutescens. nih.govresearchgate.net Several analogues have been isolated from this and related species, demonstrating the biosynthetic versatility within this chemical class.

Notable analogues include:

Gaboroquinone B: A stereoisomer of this compound, isolated from the same plant source. acs.orgnih.gov

4'-O-demethylknipholone-4'-O-β-D-glucopyranoside: The first phenylanthraquinone glucoside discovered, found alongside Gaboroquinones A and B. acs.orgnih.gov Its deglucosylation yields 4'-O-demethylknipholone. researchgate.net

Joziknipholones: Dimeric phenylanthraquinones that showcase further structural complexity and have also been isolated from Bulbine species. researchgate.net

6',8-O-dimethylknipholone: Another derivative found in Bulbine frutescens, indicating variations in methylation patterns are common. researchgate.net

The existence of these closely related structures provides valuable insight into the specific enzymatic tailoring steps, such as hydroxylation, glycosylation, and dimerization, that occur late in the biosynthetic pathway. acs.orgresearchgate.net

Chemical Synthesis and Analog Development of Gaboroquinone a

Synthetic Approaches to Gaboroquinone A Core Structure

The total synthesis of this compound has not been explicitly detailed in the literature to date. However, the synthesis of its core phenylanthraquinone skeleton is a well-explored area, with several strategies being applicable to the construction of this compound. The primary challenge in synthesizing this class of compounds lies in the stereoselective construction of the biaryl axis and the regioselective introduction of various functional groups onto the aromatic rings.

A key strategy employed in the synthesis of related phenylanthraquinones, such as knipholone (B1197796), is the atropo-enantioselective total synthesis which provides a framework for accessing the specific stereoisomer of interest. acs.orgnih.gov One of the most successful approaches is the "lactone concept" developed by Bringmann and coworkers. acs.orgorgsyn.org This method involves the intramolecular coupling of two aromatic moieties that are temporarily bridged by a lactone ring. This pre-organization facilitates the formation of the sterically hindered biaryl bond. Subsequent cleavage of the lactone bridge then reveals the desired phenylanthraquinone core.

The general steps in such a synthetic approach would typically involve:

Preparation of the two aromatic precursors: One precursor would be a substituted anthraquinone (B42736) derivative, and the other a substituted phenyl derivative.

Esterification: The two fragments are linked via an ester bond to form a precursor suitable for intramolecular coupling. orgsyn.org

Intramolecular Biaryl Coupling: The key C-C bond formation between the anthraquinone and phenyl rings is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction. orgsyn.orgresearchgate.net

Atroposelective Ring Opening: The resulting lactone is then opened in a stereoselective manner to establish the desired axial chirality.

Functional Group Manipulation: Final steps would involve the introduction or modification of functional groups to match those of this compound, such as the acetyl and hydroxymethyl groups.

Another potential synthetic strategy is through a biomimetic oxidative coupling of a suitably substituted anthraquinone and a phenyl precursor, mimicking the proposed biosynthetic pathway. sci-hub.sersc.orgresearchgate.net This approach, however, often faces challenges in controlling the regioselectivity and achieving high yields of the desired product.

Strategies for the Preparation of this compound Analogues

The development of this compound analogues is crucial for exploring the structure-activity relationships (SAR) and optimizing its biological profile. Strategies for preparing such analogues can be broadly categorized into two approaches: de novo synthesis and modification of the natural product or its advanced synthetic intermediates.

De novo synthesis of analogues allows for wide-ranging structural modifications. By altering the starting materials for the synthetic routes described in section 4.1, a variety of analogues can be prepared. For instance:

Modification of the Phenyl Ring: Utilizing different substituted phenyl precursors in the coupling reaction can lead to analogues with varied substitution patterns on the phenyl moiety. This could involve changes in the number and position of hydroxyl, methoxy, and acetyl groups.

Modification of the Anthraquinone Core: The anthraquinone part of the molecule can also be modified by starting with different substituted anthraquinone precursors. This could include altering the position of the hydroxyl and hydroxymethyl groups.

Introduction of Novel Functional Groups: Synthetic routes provide the flexibility to introduce functional groups not present in the natural product, such as halogens, nitro groups, or extended alkyl chains, to probe their effect on activity. uni-wuerzburg.de

The "lactone concept" has been successfully applied to the synthesis of not only the natural products but also simplified analogues for biological testing. acs.orgnih.gov This highlights the utility of this synthetic strategy in generating a library of related compounds for SAR studies.

Semi-synthetic Modifications for Structural Diversification

Semi-synthesis, starting from the natural product this compound or its closely related precursors, offers a more direct route to a range of derivatives. This approach is particularly useful when the natural product is readily available from its natural source, Bulbine frutescens. acs.org

Chemical transformations on the isolated this compound can be performed to diversify its structure. For example, the hydroxyl groups present in the molecule are amenable to a variety of chemical modifications:

Alkylation and Acylation: The phenolic hydroxyl groups can be alkylated or acylated to produce ethers and esters, respectively. This can modulate the compound's polarity and its ability to form hydrogen bonds.

Sulfation: The isolation of 6′-O-sulfated phenylanthraquinones from Bulbine frutescens suggests that sulfation is a feasible modification. rsc.org Synthetic sulfation of this compound could be explored.

Glycosylation: The attachment of sugar moieties to the hydroxyl groups can significantly alter the pharmacokinetic properties of the compound. The natural occurrence of 4′-O-demethylknipholone-4′-O-β-d-glucopyranoside from the same plant provides a precedent for this type of modification. acs.org

Furthermore, the side chains of this compound, the acetyl and hydroxymethyl groups, can also be targets for modification. For example, the acetyl group could be reduced to an alcohol or converted to other functional groups. The hydroxymethyl group could be oxidized to an aldehyde or a carboxylic acid.

Methodological Advancements in this compound Synthesis

The synthesis of complex, axially chiral molecules like this compound benefits from the continuous development of new synthetic methodologies. Several recent advancements in organic synthesis are particularly relevant to this field.

Atroposelective Synthesis: The development of more efficient and highly stereoselective methods for the construction of atropisomeric biaryls is a major advancement. acs.orgnih.gov This includes the refinement of the "lactone concept" and the development of new chiral catalysts and auxiliaries that can control the stereochemistry of the biaryl axis with high precision. orgsyn.org

Catalytic Oxidative Coupling: Advances in catalytic oxidative phenol (B47542) coupling reactions offer a more atom-economical and environmentally benign alternative to traditional cross-coupling methods. rsc.orgrsc.org The development of new catalyst systems that can achieve high regioselectivity and enantioselectivity in these reactions is a key area of research.

Late-Stage Functionalization: Methodologies that allow for the introduction of key functional groups at a late stage of the synthesis are highly valuable. For instance, the "synthetically late" introduction of the C-acetyl group via a Friedel-Crafts type acetylation or an ortho-selective Fries rearrangement has been a significant step in the synthesis of related phenylanthraquinones. acs.orgnih.gov This strategy avoids carrying sensitive functional groups through a long synthetic sequence.

Flow Chemistry: The application of flow chemistry techniques could also represent a methodological advancement for the synthesis of this compound and its analogues. Flow reactors can offer better control over reaction parameters, leading to improved yields and selectivity, and can also facilitate the safe handling of hazardous reagents.

Pre Clinical Biological Activity Investigations of Gaboroquinone a

Antiparasitic Efficacy

Gaboroquinone A has demonstrated notable activity against several parasitic protozoa responsible for significant human diseases.

Antiplasmodial Activity Against Plasmodium falciparum Strains

The compound has shown inhibitory effects against the parasites that cause malaria. ebi.ac.uk Studies have evaluated its activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite.

Specifically, this compound exhibited antiplasmodial activity against the chloroquine-resistant K1 strain and the NF54 strain of P. falciparum. researchgate.net Research indicates that the complete molecular structure of a phenylanthraquinone, including its stereochemistry, is crucial for its antiplasmodial effects. researchgate.net The phenylanthraquinone class of compounds, to which this compound belongs, is considered an emerging group of antiplasmodial agents. researchgate.net

Table 1: In Vitro Antiplasmodial Activity of this compound

Parasite Strain Activity Metric Value Reference
Plasmodium falciparum (NF54) IC₅₀ 4.2 µg/mL researchgate.net
Plasmodium falciparum (K1, chloroquine-resistant) - Good activity researchgate.net
Plasmodium falciparum (W2, chloroquine-resistant) - Active researchgate.net
Plasmodium falciparum (D6, chloroquine-sensitive) - Active researchgate.net

IC₅₀ (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Antitrypanosomal Activity Against Trypanosoma Species

This compound has also been investigated for its potential to combat trypanosomal parasites, the causative agents of diseases like African trypanosomiasis (sleeping sickness). ebi.ac.uk

The compound has demonstrated in vitro activity against Trypanosoma brucei rhodesiense, one of the subspecies of protozoan parasites that cause African trypanosomiasis in humans. researchgate.net Molecular docking studies have suggested that this compound may interact with key enzymes in Trypanosoma brucei, such as trypanothione (B104310) reductase, rhodesain, farnesyl diphosphate (B83284) synthase, and triosephosphate isomerase, potentially inhibiting their catalytic function. researchgate.netnih.gov

Table 2: In Vitro Antitrypanosomal Activity of this compound

Parasite Strain Activity Metric Value Reference
Trypanosoma brucei rhodesiense IC₅₀ 5.1 µg/mL researchgate.net
Trypanosoma brucei IC₅₀ 11.3 µM researchgate.net

IC₅₀ (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Exploration of Activity Against Other Pathogenic Organisms

While the primary focus has been on its antiplasmodial and antitrypanosomal activities, the broader antimicrobial potential of phenylanthraquinones suggests that this compound could be active against other pathogens. However, specific studies detailing the activity of this compound against other pathogenic bacteria, fungi, or viruses are not extensively available in the reviewed literature. The general class of quinones has been noted for a wide range of antimicrobial activities. nih.govmdpi.com

Anticancer and Antiproliferative Activity in Cellular Models

In addition to its antiparasitic properties, this compound has been evaluated for its potential in cancer therapy, with preliminary studies showing some cytotoxic activity against cancer cell lines.

Evaluation in Cancer Cell Lines (e.g., Jurkat T Cells)

Initial in vitro assessments have indicated that this compound possesses low antitumoral and cytotoxic activities against certain cancer cell lines. researchgate.net Specifically, it was tested against murine leukemic lymphoma L5178y cells. researchgate.net While the related compound, isofuranonaphthoquinone, also isolated from Bulbine frutescens, has shown significant antiproliferative effects against Jurkat T cells (a human leukemia cell line), specific data for this compound's activity on Jurkat cells is not as detailed in the provided search results. nih.govresearchgate.net The general class of quinones is known to possess antitumor activity. nih.gov

Modulation of Cellular Mechanisms Relevant to Cancer Development

The precise mechanisms by which this compound might exert anticancer effects are not fully elucidated. However, the broader class of quinone-containing compounds is known to induce cancer cell death through various pathways. researchgate.net These can include the generation of reactive oxygen species (ROS), which leads to cellular damage, and the inhibition of key cellular machinery like drug efflux pumps and enzymes such as glutathione (B108866) transferases. researchgate.net The development of cancer involves processes like uncontrolled cell division and the evasion of normal regulatory mechanisms. nih.gov Cancer cells can develop resistance to drugs through various mechanisms, including enhanced drug efflux and alterations in drug metabolism. frontiersin.orgnih.gov Some anticancer agents work by inducing apoptosis (programmed cell death) or arresting the cell cycle. laminarpharma.com The tumor microenvironment and non-genetic factors can also play a role in cancer progression and drug response. mdpi.com

Enzymatic Inhibition Profiles

The preclinical investigation into the biological activity of this compound has explored its potential to interact with and inhibit various enzymes, both human and parasitic. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications. The primary methods of investigation have included in vitro enzymatic assays and in silico computational docking studies.

Inhibition of Human Glutathione Transferase P1-1

Glutathione transferase P1-1 (GSTP1-1) is a significant enzyme in cellular detoxification processes, capable of neutralizing xenobiotics, including chemotherapeutic drugs. mdpi.comnih.gov Its overexpression in cancer cells is a known factor in the development of multidrug resistance. tandfonline.comfrontiersin.org Consequently, inhibitors of GSTP1-1 are of considerable interest as potential adjuvants in cancer therapy. researchgate.net

While other natural products isolated from the plant Bulbine frutescens, such as isofuranonapthoquinone, have been evaluated and found to be potent inhibitors of human recombinant GSTP1-1, current research data from the conducted searches does not specify the inhibitory activity of this compound itself against this enzyme. tandfonline.comfrontiersin.org

Potential Interactions with Parasitic Enzymes (e.g., Sirtuins, FDS, TR, TIM, Rhodesain)

This compound has been investigated for its potential to inhibit enzymes that are crucial for the survival of parasites, such as those from the genus Trypanosoma. These parasites are responsible for diseases like Human African Trypanosomiasis (sleeping sickness). tandfonline.com The enzymes targeted are essential for parasite metabolism and defense against oxidative stress, and they often differ significantly from their human counterparts, making them attractive targets for drug development. nih.govselleckchem.commdpi.com

In silico molecular docking studies have been employed to predict the binding affinity of this compound to several validated drug targets in Trypanosoma brucei. tandfonline.comfrontiersin.orgthegoodscentscompany.com These computational methods calculate a score, such as the rerank score, which estimates the binding energy between the compound and the enzyme's active site. A lower rerank score suggests a more favorable binding interaction.

The potential interactions of this compound with four key parasitic enzymes from T. brucei have been evaluated through such computational models. tandfonline.comfrontiersin.org The enzymes studied include:

Farnesyl diphosphate synthase (FDS): A key enzyme in the synthesis of essential molecules like sterols and dolichols. nih.gov

Trypanothione reductase (TR): An enzyme unique to the parasite's antioxidant defense system, protecting it from oxidative damage.

Triosephosphate isomerase (TIM): A vital enzyme in the glycolytic pathway, which is the primary source of energy for the parasite.

Rhodesain: A major cysteine protease involved in various physiological processes of the parasite. tandfonline.comfrontiersin.org

The results of the molecular docking analysis are summarized in the table below.

Parasitic Enzyme (from T. brucei)Rerank Score (kcal/mol)Reference
Farnesyl Diphosphate Synthase (FDS)-113.22 frontiersin.org
Rhodesain-96.68 frontiersin.org
Trypanothione Reductase (TR)-90.99 frontiersin.org
Triosephosphate Isomerase (TIM)-70.45 frontiersin.org

These in silico findings suggest that this compound has the potential to bind to these parasitic enzymes, with the most favorable interaction predicted for Farnesyl Diphosphate Synthase (FDS). frontiersin.org Such interactions could inhibit the enzymes' catalytic activity, providing a possible mechanism for the observed antitrypanosomal properties of the compound. tandfonline.comfrontiersin.org

Regarding other potential parasitic targets, computational studies on sirtuins from Trypanosoma cruzi have been conducted, as these NAD+-dependent deacetylases are considered emerging anti-parasitic targets. mdpi.com However, based on the available search results, the potential interaction of this compound with parasitic sirtuins has not been specifically reported.

Structure Activity Relationship Sar and Molecular Mechanism of Action Moa Studies

Comprehensive SAR Analyses of Gaboroquinone A and its Derivatives

The biological activity of this compound, a member of the phenylanthraquinone class of compounds, is intrinsically linked to its unique chemical architecture. Structure-activity relationship (SAR) studies, which investigate how a molecule's structure relates to its biological function, have provided critical insights into the features governing its efficacy.

Identification of Key Structural Features for Biological Activity

This compound is a naturally occurring phenylanthraquinone isolated from the roots of Bulbine frutescens. researchgate.networldagroforestry.org Its fundamental structure consists of an anthraquinone (B42736) core linked to a phenyl group, a skeleton that appears essential for its antiplasmodial properties. researchgate.net Research suggests that neither the anthraquinone nor the phenyl moiety alone possesses significant activity, indicating the complete phenylanthraquinone framework is a key pharmacophore. researchgate.net

Gaboroquinones A and B were the first identified phenylanthraquinones to feature a hydroxylated side-chain, a structural modification that distinguishes them from related compounds like knipholone (B1197796). researchgate.networldagroforestry.org While a comprehensive SAR is complex, studies on related anthraquinones suggest that the presence of ortho- or meta-arranged substituents, along with free hydroxyl and/or carbonyl groups, is a common trait among biologically active compounds in this class. researchgate.net The substitution pattern, particularly at the C-4' position of the phenyl ring, has been shown to be relevant for biological activity. researchgate.net The quinone moiety itself is a well-established feature in many compounds with antitumor activity, capable of undergoing redox reactions. ontosight.ainih.gov

Influence of Stereochemistry on Efficacy

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of this compound's biological efficacy. The compound possesses a stereogenic axis, leading to a specific axial configuration that has been elucidated through chemical and chiroptical methods. researchgate.networldagroforestry.org This distinct stereochemistry is considered an interesting and important feature of this compound and its sibling compound, Gaboroquinone B. plos.orgplos.org

The antiplasmodial activity of phenylanthraquinones is thought to be intrinsically dependent on the entire molecular structure, including this stereogenic axis. researchgate.net This implies that the specific spatial orientation of the phenyl and anthraquinone rings relative to each other is crucial for the molecule's interaction with its biological targets. Any alteration in this configuration could potentially lead to a significant loss of activity, highlighting the importance of the precise 3D structure for its function. nih.gov

Elucidation of Molecular Mechanisms of Action

The biological effects of this compound are mediated through a complex interplay of molecular events, primarily stemming from the chemical reactivity of its quinone structure.

Investigations into Redox Cycling Pathways and Reactive Oxygen Species Production

A primary mechanism underlying the activity of this compound and other quinones is their ability to undergo redox cycling. ontosight.aiscispace.com In this process, the quinone moiety is reduced to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) anion radicals. researchgate.netplos.org This regenerates the original quinone, allowing it to participate in the cycle again, leading to the continuous generation of reactive oxygen species (ROS). ontosight.airesearchgate.net

This production of ROS is a key component of the antitumor and antiparasitic effects observed with quinone-containing compounds. nih.govscispace.com Elevated levels of ROS induce oxidative stress within pathological cells, disrupting their normal function and leading to cell death. nih.gov Studies on extracts of Bulbine frutescens, which contains this compound, have confirmed their ability to increase ROS production in cancer cells. researchgate.net Furthermore, research on a related isofuranonaphthoquinone from the same plant showed that its anticancer activity was nullified by the antioxidant glutathione (B108866), strongly suggesting a mechanism of action dependent on ROS production. nih.gov

Interaction with Biomolecules and Cellular Targets

The ROS generated through the redox cycling of this compound are highly reactive and can inflict damage on a wide array of essential biomolecules. nih.gov The primary cellular targets for this oxidative damage include DNA, proteins, and the phospholipids (B1166683) that make up cell membranes. nih.gov Oxidative damage to DNA can cause strand breaks and mutations, which can trigger apoptosis or programmed cell death. nih.gov The semiquinone radical, formed during the redox cycle, can generate these damaging ROS in close proximity to DNA. nih.gov

Beyond indirect damage via ROS, some quinone compounds have been investigated for their capacity to directly interact with and inhibit key cellular enzymes. ontosight.ai Topoisomerases, which are critical for DNA replication and cell division, have been identified as potential targets for some quinones. ontosight.ai Additionally, other enzymes involved in cellular defense and metabolism may be targets. For instance, an isofuranonaphthoquinone isolated from Bulbine frutescens was found to inhibit glutathione S-transferase (GST), an enzyme involved in detoxification and drug resistance. nih.govtandfonline.com

Impact on Specific Cellular Pathways and Processes

The molecular interactions and resulting oxidative stress initiated by this compound culminate in the disruption of critical cellular pathways, leading to the inhibition of cell proliferation and the induction of cell death. ontosight.ai The damage to DNA and other biomolecules can activate cell cycle checkpoints and apoptotic pathways. nih.gov

Extracts from Bulbine frutescens, containing this compound and other phenylanthraquinones, have been demonstrated to induce cell cycle arrest at the G1 phase in breast cancer cells. researchgate.net This prevents the cells from progressing to the DNA synthesis (S) phase, thereby halting proliferation. These extracts also trigger apoptosis, as evidenced by the disruption of mitochondrial integrity and nuclear morphology. researchgate.net Furthermore, the extracts have been shown to inhibit the Notch signaling pathway, a pathway that is often deregulated in cancer and contributes to uncontrolled cell growth. researchgate.net In the context of its antiparasitic activity, this compound has shown efficacy against Plasmodium falciparum and Trypanosoma brucei rhodesiense. worldagroforestry.orgplos.org In trypanosomes, related compounds have been found to inhibit crucial metabolic processes such as glucose-dependent cellular respiration and mitochondrial oxygen assimilation. researchgate.net

Data Tables

Table 1: Biological Activities of this compound and Related Compounds

CompoundOrganism/Cell LineActivity TypeResult (IC₅₀)Citation
This compoundPlasmodium falciparum (NF54)Antiplasmodial4.2 µg/mL plos.orgplos.org
This compoundTrypanosoma b. rhodesienseAntitrypanosomal5.1 µg/mL plos.orgplos.org
4'-O-demethylknipholone-4'-O-β-D-glucopyranosidePlasmodium falciparumAntiplasmodialModerate to good researchgate.networldagroforestry.org
4'-O-demethylknipholone-4'-O-β-D-glucopyranosideTrypanosoma bruceiAntitrypanosomalModerate to good researchgate.networldagroforestry.org

Computational Approaches in SAR and MoA Studies

Computational methods are integral to modern drug discovery, providing powerful tools to investigate the structure-activity relationships (SAR) and mechanisms of action (MoA) of natural products like this compound. These in silico techniques allow for the prediction of biological activity, the elucidation of interactions between a molecule and its biological target, and the assessment of binding stability, thereby guiding further experimental research.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. eurekaselect.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules within a class will lead to predictable changes in their biological effects. researchgate.net These models are built by calculating molecular descriptors (numerical representations of chemical properties) and using statistical methods to create an equation that predicts activity. eurekaselect.comcore.ac.uk

The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating relevant molecular descriptors (e.g., electronic, steric, hydrophobic), selecting the most pertinent descriptors, generating a mathematical model, and rigorously validating it to ensure its predictive power. core.ac.uksci-hub.se

For the class of phenylanthraquinones, which includes this compound, the structural diversity present makes QSAR investigations a potentially rewarding endeavor for understanding how different functional groups and structural motifs influence their biological activities. acs.org Studies on related compound classes, such as antimalarial naphthylisoquinoline alkaloids and associated phenylanthraquinones, have successfully employed 3D-QSAR methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) to create predictive models. dokumen.pub These models generate 3D contour maps that highlight regions where modifications to the molecular structure could enhance or diminish biological activity. dokumen.pub While specific QSAR models focusing directly on this compound are not extensively documented in the available literature, the principles of QSAR represent a valuable approach for the future rational design of more potent analogues based on its phenylanthraquinone scaffold. acs.orgscispace.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand, such as this compound) when bound to the active site of another (the receptor, typically a protein). scispace.comnih.gov This technique is crucial for understanding ligand-target interactions at a molecular level and for screening virtual libraries of compounds to identify potential drug candidates. nih.govresearchgate.net The process involves placing the ligand in various conformations within the target's binding site and calculating a "docking score," which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable and stable interaction. researchgate.net

This compound has been the subject of molecular docking studies to explore its potential inhibitory activity against various protein targets from different organisms.

In one study, this compound was docked against four validated drug targets of the parasite Trypanosoma brucei, the causative agent of sleeping sickness. The study used Molegro Virtual Docker, which calculates a rerank score as an estimate of the ligand-protein interaction energy. The results, detailed in the table below, show that this compound exhibited favorable docking scores against all four targets, with the most significant interaction observed with triosephosphate isomerase. oaepublish.com

Table 1: Molecular Docking Scores of this compound against Trypanosoma brucei Protein Targets
Protein TargetPDB IDDocking Score (Rerank Score)
Trypanothione (B104310) Reductase2W0H-90.99
Rhodesain2P86-96.68
Farnesyl Diphosphate (B83284) Synthase3T2W-113.22
Triosephosphate Isomerase1O5X-70.45

Another in silico investigation screened this compound, among other phytochemicals from Bulbine frutescens, against the human P-glycoprotein (P-gp), an ABC transporter protein associated with multidrug resistance in cancer. researchgate.netnih.gov Using AutoDock, this study calculated the binding energy to predict the interaction strength.

Table 2: Molecular Docking Score of this compound against Human P-glycoprotein
Protein TargetPDB IDBinding Energy (kcal/mol)
P-glycoprotein3G60-8.12

These docking studies highlight the potential of this compound to interact with multiple biological targets, providing a computational basis for its observed antiplasmodial and antitrypanosomal activities and suggesting a possible role in overcoming multidrug resistance. researchgate.net

Molecular Dynamics Simulations to Predict Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, predicting the stability and conformational changes of the complex over time. nih.gov MD simulations model the movements of atoms and molecules by applying Newton's laws of motion, providing insights into the flexibility and stability of the protein-ligand binding. oaepublish.com Key metrics used to analyze binding stability include the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg). nih.gov

There are no specific MD simulation studies available for this compound in the reviewed literature. However, a study investigating phytochemicals from Bulbine frutescens performed MD simulations on a related phenylanthraquinone, 4'-Demethylknipholone 2'-β-D-glucopyranoside, which was docked into the same P-glycoprotein target as this compound. researchgate.netnih.gov The findings from this related compound can illustrate the utility of the MD simulation approach.

In that study, the RMSD of the protein-ligand complex was analyzed to assess structural stability. A stable RMSD plot over the simulation time suggests that the ligand remains securely bound within the active site without causing significant conformational changes to the protein. The study found that the binding of the ligand stabilized the P-glycoprotein structure, leading to less deviation compared to the unbound protein. nih.gov

The Radius of Gyration (Rg) was also calculated to measure the compactness of the protein-ligand complex. A decreasing or stable Rg value over time indicates that the complex is maintaining a compact and stable structure. The simulation for the related compound showed that the Rg for the P-glycoprotein-ligand complex decreased over time, suggesting an increase in the compactness and stability of the structure upon ligand binding. nih.gov

Although this analysis was not performed on this compound itself, it demonstrates how MD simulations can be applied to predict the binding stability of a docked compound, providing a higher level of confidence in the interaction predicted by molecular docking. nih.gov Future MD simulations on this compound would be valuable to confirm the stability of its interactions with its various putative protein targets.

Future Directions and Research Perspectives for Gaboroquinone a

Exploration of Undiscovered Biological Potentials

The known antiplasmodial and antitrypanosomal activities of Gaboroquinone A provide a solid foundation for further biological investigation. However, the broader therapeutic potential of this compound remains largely uncharted territory. Future research should systematically explore other biological activities, leveraging the structural alerts within the this compound molecule. The anthraquinone (B42736) core, for instance, is a well-known pharmacophore associated with a diverse range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Table 1: Potential Therapeutic Areas for this compound Exploration

Therapeutic Area Rationale for Exploration Key Molecular Targets
Oncology The anthraquinone scaffold is present in several clinically used anticancer drugs (e.g., Doxorubicin). This compound may exhibit cytotoxic or cytostatic effects against various cancer cell lines. Topoisomerases, kinases, apoptosis-related proteins
Anti-inflammatory Many quinone-containing natural products exhibit anti-inflammatory properties by modulating key signaling pathways. Cyclooxygenases (COX-1/COX-2), lipoxygenases (LOX), NF-κB
Antiviral The structural features of this compound may allow it to interfere with viral replication or entry processes. Viral proteases, polymerases, entry receptors

| Antibacterial | Quinones can induce oxidative stress and disrupt bacterial cell membranes. | Bacterial DNA gyrase, cell wall synthesis enzymes |

A comprehensive screening of this compound against a diverse panel of cancer cell lines, bacterial and fungal strains, and viral targets is a logical next step. Furthermore, investigating its potential to modulate inflammatory pathways could reveal novel therapeutic applications.

Optimization of Synthetic Methodologies for Scalable Production

The current reliance on isolation from natural sources presents a significant bottleneck for the extensive biological evaluation and future clinical development of this compound. The development of a robust and scalable synthetic route is therefore of paramount importance. While the total synthesis of complex natural products can be challenging, a well-designed synthetic strategy would not only provide a consistent supply of the compound but also facilitate the generation of analogues for structure-activity relationship (SAR) studies.

Future synthetic efforts should focus on:

Convergent Synthetic Strategies: Designing a synthesis that allows for the late-stage combination of key structural fragments to maximize efficiency.

Catalytic Methods: Employing modern catalytic methods to construct the core phenylanthraquinone skeleton with high atom economy and stereoselectivity.

Process Optimization: Once a viable synthetic route is established, process optimization studies will be crucial to improve yields, reduce the number of steps, and ensure the scalability of the synthesis for potential commercial production.

Rational Design of Next-Generation Analogues with Enhanced Specificity

With a foundational understanding of this compound's biological activity, the rational design of next-generation analogues can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this endeavor. By systematically modifying different parts of the this compound scaffold, researchers can identify the key structural features responsible for its biological activity.

Key Areas for Modification and SAR Studies:

The Phenyl Ring: Substitution patterns on the phenyl ring can significantly influence activity and selectivity.

The Anthraquinone Core: Modifications to the hydroxyl and methyl groups on the anthraquinone core can modulate redox properties and target interactions.

Computational modeling and molecular docking studies can be employed to guide the design of these analogues, predicting their binding affinity for specific biological targets and helping to prioritize synthetic efforts. nih.govnih.govbiointerfaceresearch.comapeejay.edumdpi.com

Integration of High-Throughput Screening and Computational Drug Discovery Platforms

Modern drug discovery relies heavily on the integration of high-throughput screening (HTS) and computational methods to accelerate the identification of promising lead compounds. azolifesciences.comnih.govdoccheck.com this compound and its analogues are well-suited for these platforms.

High-Throughput Screening (HTS): A library of this compound analogues can be rapidly screened against a wide range of biological targets to identify "hits" with desired activities. plos.orgnih.govnih.govresearchgate.netasm.org Phenotypic screening, which assesses the effect of compounds on whole cells or organisms, can also be employed to uncover novel mechanisms of action. nih.gov

Computational Drug Discovery: In silico methods, such as virtual screening and quantitative structure-activity relationship (QSAR) modeling, can be used to screen large virtual libraries of compounds and predict their biological activity. nih.govucsf.edunih.govmdpi.com Molecular dynamics simulations can provide insights into the dynamic interactions between this compound analogues and their biological targets, aiding in the optimization of lead compounds.

The data generated from HTS and computational studies can be used to build predictive models that guide the design of new analogues with enhanced properties.

Role in Advanced Lead Compound Discovery and Development Programs

This compound represents a valuable starting point for advanced lead compound discovery and development programs. nih.govtechnologynetworks.comjetir.orgresearchgate.net A "lead compound" is a chemical compound that has pharmacological or biological activity and whose chemical structure serves as a starting point for chemical modifications to improve potency, selectivity, or pharmacokinetic parameters. technologynetworks.com The unique phenylanthraquinone scaffold of this compound offers a distinct chemical space to explore for the development of new drugs. nih.govnih.govmdpi.com

The progression of this compound from a natural product "hit" to a clinical candidate will involve a multidisciplinary approach, including:

Lead Optimization: Iterative cycles of chemical synthesis and biological testing to improve the "drug-like" properties of the lead compound.

Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of lead candidates.

Mechanism of Action Studies: In-depth biological studies to elucidate the precise molecular mechanism by which the optimized compounds exert their therapeutic effects.

Through these concerted efforts, this compound and its derivatives have the potential to be developed into novel therapeutic agents that address unmet medical needs.

Q & A

Q. What are the key analytical methodologies for characterizing the structural and functional properties of Gaboroquinone A?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic (e.g., NMR, IR), chromatographic (HPLC, LC-MS), and crystallographic techniques. For novel compounds, X-ray diffraction is critical for absolute configuration determination . Ensure experimental protocols include detailed reproducibility guidelines (e.g., solvent systems, temperature controls) to align with peer-reviewed journal standards .

Table 1: Common Analytical Techniques for Characterization

TechniqueApplicationKey Considerations
NMR SpectroscopyStructural elucidationUse deuterated solvents; report δ values in ppm
LC-MSPurity assessment, molecular weightSpecify ionization mode (ESI/APCI)
X-ray DiffractionAbsolute stereochemistryDeposit data in crystallographic databases

Q. How can researchers design a robust experimental framework to assess this compound’s bioactivity in vitro?

Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) :

  • Population : Cell lines or enzyme targets relevant to the hypothesized mechanism.
  • Intervention : Dose ranges of this compound (include positive/negative controls).
  • Comparison : Reference compounds (e.g., known inhibitors/agonists).
  • Outcome : Quantitative metrics (IC₅₀, EC₅₀, selectivity indices).
  • Time : Exposure duration aligned with pharmacokinetic models.

Validate assays using statistical tools (e.g., ANOVA for dose-response curves) and report confidence intervals .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action be reconciled across studies?

Contradictions often arise from variability in experimental conditions (e.g., cell culture media, assay temperature) or incomplete mechanistic data. To resolve this:

Systematic Review : Compare methodologies across studies using PRISMA guidelines .

Meta-Analysis : Pool data subsets with homogeneous experimental parameters .

Hypothesis Testing : Design orthogonal assays (e.g., CRISPR knockouts, isotopic labeling) to validate/refute proposed mechanisms .

Table 2: Common Sources of Data Contradiction

SourceMitigation Strategy
Batch-to-batch variabilityStandardize synthesis/purification protocols
Assay interferenceInclude counter-screens for off-target effects
Statistical overfittingApply Bonferroni correction for multiple comparisons

Q. What advanced computational models are suitable for predicting this compound’s pharmacokinetic and toxicity profiles?

Leverage QSAR (Quantitative Structure-Activity Relationship) models or molecular dynamics simulations to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties . Key steps:

Data Curation : Use high-quality training datasets (e.g., ChEMBL, PubChem).

Model Validation : Apply k-fold cross-validation to avoid overfitting .

Experimental Corroboration : Compare in silico predictions with in vitro hepatotoxicity assays .

Q. How can multi-omics approaches elucidate the systemic effects of this compound in complex biological systems?

Integrate transcriptomics, proteomics, and metabolomics data using network pharmacology models :

  • Transcriptomics : RNA-seq to identify differentially expressed pathways.
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for protein turnover rates.
  • Metabolomics : LC-MS/MS for metabolite profiling.

Use bioinformatics tools (e.g., STRING, KEGG) to map interactions and identify hub nodes in signaling networks .

Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., pH, humidity) in supplementary materials .
  • Ethical Compliance : Obtain institutional review for studies involving human/animal models .
  • Data Transparency : Deposit raw data in repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.